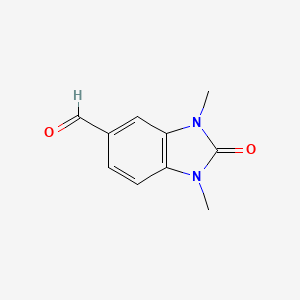

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde

Description

Discovery and Development History

The historical development of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde is intrinsically linked to the broader evolution of benzimidazole chemistry, which traces its origins to the pioneering work of Hoebrecker in 1872. Initially, benzimidazole was synthesized as a 2,5-dimethyl-benzimidazole through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by dehydration processes. This foundational work established the synthetic framework that would eventually lead to the development of more sophisticated benzimidazole derivatives, including the specific compound under investigation.

The evolution of benzimidazole chemistry gained significant momentum with the breakthrough discovery of thiabendazole by researchers at Merck in 1961, which demonstrated potent broad spectrum activity against gastrointestinal parasites. This discovery highlighted the therapeutic potential of benzimidazole derivatives and sparked intensive research into structural modifications that could enhance biological activity. The development of this compound represents a continuation of this synthetic tradition, incorporating specific functional group modifications designed to optimize reactivity and biological properties.

Contemporary research has focused on developing more efficient synthetic methodologies for benzimidazole derivatives, with recent work by Lee and coworkers demonstrating one-pot synthesis approaches that can achieve good product yields ranging from 40-98 percent for approximately 30 examples. These methodological advances have facilitated the preparation of structurally diverse benzimidazole compounds, including those bearing aldehyde functionalities like the compound of interest, with improved efficiency and functional group tolerance.

Position Within Benzimidazole Chemistry

This compound occupies a distinctive position within the broader classification of benzimidazole derivatives due to its specific substitution pattern and functional group arrangement. Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration, demonstrating the pharmaceutical significance of this chemical class. The compound features a bicyclic heterocyclic aromatic structure comprising fused benzene and imidazole rings, characteristic of all benzimidazole derivatives.

The structural uniqueness of this compound arises from its specific substitution pattern, which includes dimethyl groups at the 1 and 3 positions of the benzimidazole nucleus, an oxo group at position 2, and an aldehyde functionality at position 5. This substitution pattern differentiates it from other benzimidazole derivatives such as the simple benzimidazole-2-carboxaldehydes or the various pharmaceutical agents that utilize different substitution patterns. The presence of the aldehyde group at the 5-position provides a reactive site for further chemical modifications, making it a valuable intermediate in synthetic chemistry applications.

The compound's molecular formula of C₁₀H₁₀N₂O₂ and molecular weight of 190.2 grams per mole place it within the range of small molecule pharmaceutical compounds. The dual methyl substitutions contribute to the compound's hydrophobic character while potentially influencing its biological activity through enhanced membrane permeability and receptor binding characteristics. This structural arrangement positions the compound as a member of the monosubstituted benzimidazole derivatives that have shown promising biological activities in recent research investigations.

Research Significance and Applications Overview

The research significance of this compound stems from its potential applications in medicinal chemistry and its utility as a synthetic intermediate for the preparation of more complex molecular structures. Recent comprehensive reviews of benzimidazole derivatives have highlighted their broad spectrum pharmacological properties, ranging from common antibacterial effects to treatments for serious diseases. The specific structural features of this compound, particularly the aldehyde functionality, provide unique opportunities for chemical modifications that can lead to novel therapeutic agents.

The aldehyde group at position 5 serves as a crucial reactive center that enables the formation of various derivatives through nucleophilic addition reactions, condensation processes, and reduction reactions. This reactivity has been exploited in the synthesis of Schiff base derivatives, where benzimidazole aldehydes react with amines to form compounds with enhanced biological activities. Research has demonstrated that benzimidazole Schiff base derivatives exhibit significant antimicrobial activities against both bacterial and fungal pathogens, with some compounds showing potent effects against human pathogenic bacteria and fungal strains.

The compound's potential applications extend beyond direct pharmaceutical use to include its role as a building block for more complex molecular architectures. Recent synthetic work has demonstrated the utility of benzimidazole carboxaldehydes in the preparation of benzimidazole-fused heterocyclic systems, including oxazepines and other polycyclic structures that may possess enhanced biological activities. The presence of the oxo group at position 2 further enhances the compound's versatility by providing additional sites for chemical modification and molecular recognition processes.

Current research trends indicate growing interest in benzimidazole derivatives for applications in cancer therapy, with studies showing that certain benzimidazole compounds exhibit significant anticancer activity through mechanisms such as tubulin polymerization inhibition and cell cycle disruption. The structural features present in this compound suggest potential for similar biological activities, warranting further investigation into its therapeutic applications.

Regulatory and Industrial Classification

This compound is classified under multiple regulatory frameworks that govern its handling, distribution, and potential applications in research and industrial settings. The compound is assigned Chemical Abstracts Service number 55241-49-1 and MDL number MFCD00772536, providing unique identifiers for regulatory tracking and scientific documentation purposes.

Under the Globally Harmonized System of Classification and Labelling of Chemicals, the compound is classified with several hazard categories including Acute Toxicity Category 4, Eye Irritation Category 2A, Skin Irritation Category 2, and Specific Target Organ Toxicity Single Exposure Category 3. These classifications require specific handling precautions including the use of protective equipment, adequate ventilation, and proper storage conditions. The regulatory framework mandates warning labels and safety data sheets that outline appropriate handling procedures and emergency response measures.

The compound falls under the regulatory oversight of various international chemical control agencies and is subject to import/export regulations in multiple jurisdictions. The Harmonized System Code 2933990090 applies to this compound as part of the broader category of heterocyclic compounds with nitrogen hetero-atoms. This classification affects trade regulations, customs procedures, and documentation requirements for international commerce involving the compound.

For research and development applications, the compound is designated for use in laboratory settings with appropriate safety controls and is not approved for human consumption or therapeutic use without proper regulatory approval. Current regulatory guidance restricts its use to research and development purposes only, requiring proper institutional oversight and safety protocols for handling and storage.

Table 1: Regulatory Classification Summary

| Classification Category | Designation | Code/Number |

|---|---|---|

| Chemical Abstracts Service Number | 55241-49-1 | CAS 55241-49-1 |

| MDL Number | MFCD00772536 | Database Identifier |

| Harmonized System Code | 2933990090 | Trade Classification |

| Globally Harmonized System Categories | Acute Tox. 4, Eye Irrit. 2A, Skin Irrit. 2, STOT SE 3 | Hazard Classifications |

| Regulatory Status | Research Use Only | Current Designation |

Table 2: Physical and Chemical Properties

Properties

IUPAC Name |

1,3-dimethyl-2-oxobenzimidazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-11-8-4-3-7(6-13)5-9(8)12(2)10(11)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRNWHRHGONGPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345553 | |

| Record name | 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55241-49-1 | |

| Record name | 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities. They are known to interact with various enzymes and receptors, influencing numerous biological processes.

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases.

Biochemical Analysis

Biochemical Properties

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the synthesis and study of benzimidazolone inhibitors, which are known to inhibit the p38 structure activity. The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with the N-terminal bromodomain of human BRD4, a protein involved in regulating gene expression. This interaction can lead to changes in gene expression patterns and subsequent cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a potent and selective inhibitor of certain bromodomains, such as BRPF1. This inhibition occurs through binding to the active site of the enzyme, preventing its normal function and leading to downstream effects on gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported to have a melting point of 275-280°C, indicating its stability under certain conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cellular responses over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that the compound can have threshold effects, where a certain dosage is required to achieve a significant biological response. Toxicity studies are essential to determine safe dosage ranges and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within cells. The compound’s role in metabolic pathways is crucial for understanding its overall biochemical impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for predicting the compound’s bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is critical for its role in modulating cellular processes and biochemical reactions.

Biological Activity

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde (CAS Number: 55241-49-1) is a benzimidazole derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, making it a candidate for further research in medicinal chemistry.

- Molecular Formula : C10H10N2O2

- Molecular Weight : 190.20 g/mol

- IUPAC Name : this compound

- Physical Form : Solid

- Purity : ≥95% .

Antimicrobial Activity

Recent studies indicate that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has shown effectiveness against various pathogens through mechanisms such as inhibiting biofilm formation and displaying synergistic effects with established antibiotics.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 µg/mL | Significant inhibition |

| Escherichia coli | 0.50 - 0.75 µg/mL | Moderate inhibition |

| Candida albicans | 0.30 - 0.40 µg/mL | Effective antifungal activity |

Anticancer Potential

The compound has also been evaluated for its anticancer properties against various cancer cell lines. Studies have demonstrated that it inhibits cell proliferation and induces apoptosis in cancer cells.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.50 | Apoptosis induction |

| A549 | 26.00 | Cell cycle arrest |

| MCF7 | 3.79 | Inhibition of proliferation |

The biological activity of this compound can be attributed to several mechanisms:

- DNA Gyrase Inhibition : It acts as an inhibitor of DNA gyrase, which is crucial for bacterial DNA replication.

- Antibiofilm Activity : The compound significantly reduces biofilm formation in pathogenic bacteria, enhancing its efficacy in treating infections.

- Cytotoxicity Against Cancer Cells : It induces apoptosis and inhibits cell growth through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

A notable study published in the Journal of Medicinal Chemistry evaluated the efficacy of various benzimidazole derivatives, including our compound of interest, against multidrug-resistant bacterial strains and several cancer cell lines. The results indicated promising antibacterial and anticancer activities with low cytotoxicity to normal cells .

Comparison with Similar Compounds

Key Observations:

Quinoline (6,8-Dimethyl-2-oxo-...carbaldehyde) and cyclohexane (5,5-Dimethyl-2-oxo-...) analogs lack the fused heterocyclic system, reducing their suitability for bromodomain targeting .

Functional Groups :

- The aldehyde group in the target compound facilitates reversible covalent interactions (e.g., Schiff base formation) with lysine residues in bromodomains, enhancing binding specificity .

- The carboxylic acid in 3-benzyl-2-oxo-...carboxylic acid increases solubility but may limit membrane permeability due to ionization at physiological pH .

Hydrogen Bonding: The target compound’s aldehyde acts as both a donor (via α-hydrogen) and acceptor, enabling versatile interactions.

Pharmacological Considerations

- Synthetic Accessibility : The target compound’s high purity (98%) suggests robust synthetic protocols, whereas cyclohexane-based aldehydes may face stability challenges during synthesis .

Preparation Methods

Preparation Methods

General Synthetic Approach

The synthesis of benzimidazole derivatives, including 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde, typically involves condensation reactions between o-phenylenediamines and carboxylic acid derivatives or aldehydes, followed by selective methylation and oxidation steps to introduce the keto and formyl functionalities at specific positions on the benzimidazole ring.

Specific Preparation Methodologies

Condensation and Cyclization

- Starting from appropriately substituted o-phenylenediamine derivatives, the benzimidazole core is formed via condensation with formyl or carboxyl derivatives under acidic or dehydrating conditions.

- The cyclization step is often facilitated by acid catalysts or dehydrating agents in organic solvents such as acetone, methylethylketone, or methyl isobutyl ketone (MIBK), which provide high selectivity and yield.

Methylation

- The 1,3-dimethyl substitution is introduced by methylation of the benzimidazole nitrogen atoms, typically using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to avoid over-alkylation or side reactions.

- This step is crucial to obtain the 1,3-dimethyl substitution pattern, which influences the compound’s chemical and biological properties.

Introduction of the 5-Formyl Group

- The formyl group at the 5-position is introduced via selective formylation reactions, often employing Vilsmeier-Haack reaction conditions (using POCl3 and DMF) or other electrophilic aromatic substitution methods.

- This step requires careful control of reaction conditions to ensure regioselectivity and to prevent degradation of the benzimidazole core.

One-Pot Synthesis and Process Optimization

- A patented method describes a one-pot synthesis involving dehydration, phase separation, saponification, and acidification steps carried out sequentially in the same reactor without intermediate isolation.

- The process uses 1,3-dihydro-1-(1-methyl vinyl)-2H-benzimidazole-2-one as a precursor, which undergoes acid-catalyzed dehydration in an organic solvent (preferably MIBK), followed by reaction with 4-bromo-butyric acid ethyl ester, phase separation, saponification under reduced pressure and moderate temperatures, and final acidification to yield the target compound with high purity (HPLC 98–99%) and yield (~78–90%).

| Step | Conditions | Outcome/Notes |

|---|---|---|

| Dehydration | Acid catalyst, organic solvent (MIBK), 70–90 °C | Formation of intermediate benzimidazole derivative |

| Phase Separation | Addition of water at 40–60 °C, stirring | Separation of organic and aqueous phases |

| Saponification | Alkali addition, 45–80 °C, 150–200 mbar | Hydrolysis of ester intermediates |

| Acidification & Reflux | Slow addition of HCl, reflux 2–4 hours, 90–110 °C | Final product precipitation and purification |

Purification and Characterization

- The product is isolated by filtration, washing at 50–70 °C, and drying under reduced pressure (100–180 mbar) to constant weight.

- The final compound exhibits a melting point around 168–185 °C and elemental analysis consistent with the molecular formula (C ~60%, H ~5.5%, N ~12.7%).

- Purity is confirmed by HPLC analysis showing 98–99% purity.

Research Findings and Comparative Analysis

- The one-pot synthesis method offers advantages in terms of operational simplicity, safety, and cost-effectiveness compared to multi-step syntheses requiring isolation of intermediates.

- Use of MIBK as solvent enhances reaction selectivity due to its higher boiling point and water immiscibility, facilitating phase separation and improving yield.

- The methylation and formylation steps require precise control to avoid side reactions, which can reduce yield and complicate purification.

- The described method achieves a high overall yield (~78–90%) and high purity, making it suitable for research and potential industrial scale-up.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde, and how can purity be optimized?

- Methodology : The compound is commonly synthesized via Vilsmeier-Haack formylation of substituted benzimidazole precursors. For example, derivatives are synthesized by reacting intermediates like 1,3-dimethyl-2-oxo-benzimidazole with DMF/POCl₃ under controlled anhydrous conditions, followed by hydrolysis . Purity optimization involves column chromatography (silica gel, gradient elution with DCM/MeOH) and recrystallization from ethanol/water mixtures. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity ≥95% .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodology : Key techniques include:

- 1H NMR : Peaks for aldehyde protons appear at δ 9.8–10.2 ppm, while benzimidazole ring protons resonate between δ 7.2–8.1 ppm .

- ESI-MS : Molecular ion [M+H]+ at m/z 217.2 confirms molecular weight .

- Elemental Analysis : %C, %H, %N values must align with theoretical calculations (e.g., C₁₁H₁₀N₂O₂: C 64.07, H 4.89, N 13.58) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodology : The aldehyde moiety facilitates Schiff base formation for metal complexation (e.g., with Cu²⁺ or Fe³⁺ for catalytic studies) or as a pharmacophore in inhibitor design. For instance, it serves as a building block for TRIM24-BRPF1 bromodomain inhibitors via sulfonamide coupling .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in crystalline derivatives influence supramolecular assembly?

- Methodology : Single-crystal X-ray diffraction (using SHELX software ) reveals C=O···H-N and aldehyde O···H-N interactions. Graph set analysis (Etter’s formalism) classifies motifs like R₂²(8) chains, which stabilize crystal packing. Solvent polarity during crystallization (e.g., DMSO vs. MeOH) modulates these patterns .

Q. What structural modifications enhance bioactivity while maintaining stability?

- Methodology :

- Substitution at C5 : Introducing electron-withdrawing groups (e.g., -NO₂) increases electrophilicity for nucleophilic attacks, improving enzyme inhibition .

- Derivatization of the aldehyde : Conversion to oxime or hydrazone derivatives enhances solubility and metabolic stability. For example, oxime derivatives show improved IC₅₀ values in kinase assays .

Q. How can contradictory NMR data from synthetic intermediates be resolved?

- Methodology :

- Variable Temperature NMR : Resolves dynamic rotational isomers (e.g., restricted rotation in sulfonamide derivatives) .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in aromatic regions. For example, HSQC correlates δ 7.5 ppm protons with adjacent carbons .

Q. What computational approaches predict the compound’s reactivity in nucleophilic addition reactions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.